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molecular formula C16H20N2O B8337014 N-(2-Methoxyphenyl)-N'-(phenylmethyl)-1,2-ethanediamine

N-(2-Methoxyphenyl)-N'-(phenylmethyl)-1,2-ethanediamine

Cat. No. B8337014
M. Wt: 256.34 g/mol
InChI Key: LXSUKIHIDUODRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051422

Procedure details

In a manner similar to Preparation 2, react N-(2-methoxyphenyl)-2-[(phenylmethyl)amino]acetamide (0.31 g, 1.1 mmol) with lithium aluminum hydride (0.09 g, 2.4 mmol) to obtain the title compound.
Name
N-(2-methoxyphenyl)-2-[(phenylmethyl)amino]acetamide
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=O)[CH2:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][CH2:10][CH2:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
N-(2-methoxyphenyl)-2-[(phenylmethyl)amino]acetamide
Quantity
0.31 g
Type
reactant
Smiles
COC1=C(C=CC=C1)NC(CNCC1=CC=CC=C1)=O
Name
Quantity
0.09 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 2

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)NCCNCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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